molecular formula C20H28N2O7 B13384826 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B13384826
M. Wt: 408.4 g/mol
InChI Key: OZFKECLMHVFMHE-UHFFFAOYSA-N
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Description

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound with a molecular formula of C18H27NO5. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and a phenylmethoxy group. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide-like compounds by sequentially adding protected amino acids to a growing chain anchored to a solid support.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Amide Bond Formation: The compound can form additional amide bonds through reactions with carboxylic acids or acid chlorides.

    Oxidation and Reduction: The phenylmethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amide Bond Formation: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Deprotected Amino Acid: Formed after removal of the Boc group.

    New Amide Derivatives: Formed through coupling reactions.

    Oxidized Products: Such as aldehydes or carboxylic acids from the phenylmethoxy group.

Scientific Research Applications

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The Boc protecting group can be selectively removed to expose reactive amino groups, allowing for further chemical modifications and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid: Similar in structure but with different functional groups and applications.

    (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid: Another compound with a Boc protecting group and amide linkage.

Uniqueness

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid is unique due to its combination of a Boc protecting group, amide linkage, and phenylmethoxy group. This unique structure allows for versatile chemical reactions and applications in various fields of research and industry.

Biological Activity

The compound 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid (CAS Number: 18671-06-2) is a complex organic molecule with potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings, highlighting its implications in various fields, particularly in medicinal chemistry.

Molecular Formula and Structure

The molecular formula of the compound is C21H31N3O6C_{21}H_{31}N_{3}O_{6}, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen. The structure can be represented as:

  • SMILES Notation : CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C
  • InChI : InChI=1S/C21H31N3O6/c1-11(2,3)20(28)25-19(24)22-18(27)17(23)16(21(4,5)6)15(26)14(12)13/h11-14H,1-10H3,(H,22,24)(H,25,28)

Physical Properties

PropertyValue
Molecular Weight421.487 g/mol
Density1.152 g/cm³
Boiling Point633.7°C at 760 mmHg
Flash Point337.1°C

Research indicates that compounds similar to This compound exhibit various biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest potential mechanisms for inhibiting tumor cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : Certain analogs may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.

Antimicrobial Activity Study

A study conducted on related compounds demonstrated that derivatives with similar structural motifs exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve the inhibition of specific enzymes critical for bacterial growth.

Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of structurally related compounds on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that these compounds could serve as lead candidates for drug development.

Anti-inflammatory Research

A study published in Pharmacology Reports highlighted the anti-inflammatory potential of similar compounds in animal models of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling, indicating a promising avenue for therapeutic intervention.

Properties

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)

InChI Key

OZFKECLMHVFMHE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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